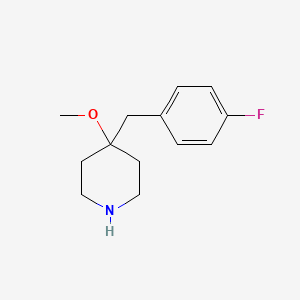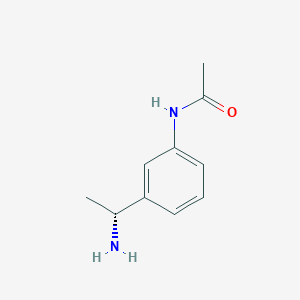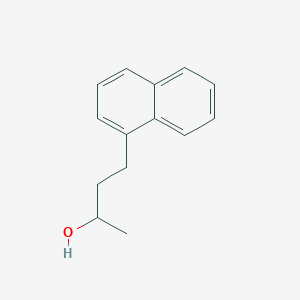![molecular formula C11H17Cl2N3 B13605923 dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride](/img/structure/B13605923.png)
dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly in the field of medicinal chemistry. The compound’s structure includes a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. This unique structure contributes to its diverse chemical and biological properties.
Méthodes De Préparation
The synthesis of dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride involves several steps. One common synthetic route starts with the preparation of the pyrrolo[3,2-b]pyridine core. This can be achieved through the reaction of a pyrrole derivative with a pyridine derivative under specific conditions. The resulting intermediate is then subjected to further reactions to introduce the dimethylaminoethyl group.
For industrial production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques to obtain the desired compound in its dihydrochloride form.
Analyse Des Réactions Chimiques
Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives with potential biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups on the compound, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential as a modulator of specific biological pathways. It can be used to investigate the mechanisms of action of various biological processes.
Medicine: The compound has shown promise as a potential therapeutic agent. It is being explored for its ability to inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties. Its chemical reactivity makes it suitable for various applications, including the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in signal transduction pathways. This inhibition can lead to changes in cellular processes, such as cell proliferation, apoptosis, or migration.
The molecular targets and pathways involved depend on the specific biological context in which the compound is used. Research has shown that the compound can affect pathways such as the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.
Comparaison Avec Des Composés Similaires
Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride can be compared with other pyrrolopyridine derivatives. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrrolo[1,2-a]pyrazines: These compounds have a different ring fusion pattern but can exhibit similar chemical reactivity and biological properties.
Pyridine derivatives: Compounds with a pyridine ring can have diverse chemical and biological activities, depending on the substituents attached to the ring.
The uniqueness of this compound lies in its specific structure and the presence of the dimethylaminoethyl group, which can influence its interactions with biological targets and its overall reactivity.
Propriétés
Formule moléculaire |
C11H17Cl2N3 |
|---|---|
Poids moléculaire |
262.18 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-14(2)7-5-9-8-13-10-4-3-6-12-11(9)10;;/h3-4,6,8,13H,5,7H2,1-2H3;2*1H |
Clé InChI |
AAFGVOINYWENPC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CNC2=C1N=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide](/img/structure/B13605875.png)





![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine](/img/structure/B13605908.png)

